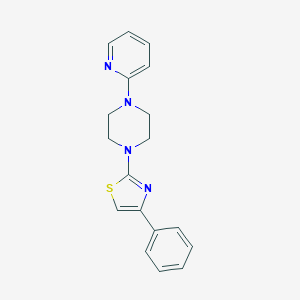![molecular formula C26H18N4O2S B299592 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone is a synthetic chemical compound that has gained widespread attention in the field of scientific research. It is a fluorescent compound that is commonly used as a probe for protein and DNA analysis.
Wirkmechanismus
The mechanism of action of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone involves the formation of a covalent bond between the compound and the target protein or DNA. The compound binds to the target molecule through the formation of a thioether bond, which results in a stable fluorescent complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone are not well understood. However, it has been reported that the compound does not interfere with the biological activity of the target protein or DNA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone is its high sensitivity and specificity for protein and DNA detection. It is also easy to use and can be used in a variety of lab experiments. However, one of the limitations of using this compound is its potential toxicity, which may affect the biological activity of the target protein or DNA.
Zukünftige Richtungen
There are several future directions for the use of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone in scientific research. One potential direction is the development of new fluorescent probes that can be used for the detection of other biomolecules. Another direction is the investigation of the potential toxicity of the compound and its effect on the biological activity of the target protein or DNA. Finally, the use of this compound in live cell imaging and in vivo studies is an area that requires further exploration.
In conclusion, 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone is a synthetic chemical compound that has gained widespread attention in the field of scientific research. Its high sensitivity and specificity for protein and DNA detection make it a valuable tool in various lab experiments. However, its potential toxicity and effect on the biological activity of the target molecule require further investigation. The future directions for the use of this compound in scientific research are numerous, and its potential applications are vast.
Synthesemethoden
The synthesis of 2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 2-aminobenzoic acid, followed by the reaction of the resulting compound with 2-naphthalenethiol. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone has been extensively used in scientific research for protein and DNA analysis. It is commonly used as a fluorescent probe for protein labeling and detection. It can also be used for the detection of DNA and RNA in gel electrophoresis.
Eigenschaften
Molekularformel |
C26H18N4O2S |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C26H18N4O2S/c1-16-12-22-25(23(13-16)30-28-20-8-4-5-9-21(20)29-30)32-26(27-22)33-15-24(31)19-11-10-17-6-2-3-7-18(17)14-19/h2-14H,15H2,1H3 |
InChI-Schlüssel |
KBBKQMHOAAKBIS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)SCC(=O)C5=CC6=CC=CC=C6C=C5 |
Kanonische SMILES |
CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)SCC(=O)C5=CC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299509.png)


![3-bromo-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299516.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)

![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)

![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)

![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)